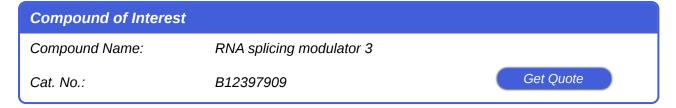


The Impact of RNA Splicing Modulators on Gene Expression: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RNA splicing modulators are a class of small molecules that have emerged as a promising therapeutic modality for a range of genetic diseases. By targeting the spliceosome or associated factors, these molecules can alter the splicing patterns of pre-mRNA, leading to the inclusion or exclusion of specific exons. This modulation can restore the production of functional proteins from mutated genes or alter the levels of disease-causing protein isoforms. This guide provides a comprehensive overview of the effects of RNA splicing modulators on gene expression, with a focus on two prominent examples: branaplam and risdiplam. While the term "RNA splicing modulator 3" does not refer to a specific, publicly documented compound, the principles and effects discussed herein are representative of this class of therapeutic agents.

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together to form mature messenger RNA (mRNA).[1] This process is carried out by the spliceosome, a dynamic and complex machinery composed of small nuclear RNAs (snRNAs) and numerous proteins.[2] Alternative splicing allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene, thereby greatly expanding the proteomic diversity.[3] Dysregulation of splicing is a known cause or contributor to a wide array of human diseases, including genetic disorders and cancer.[3][4]



Mechanism of Action

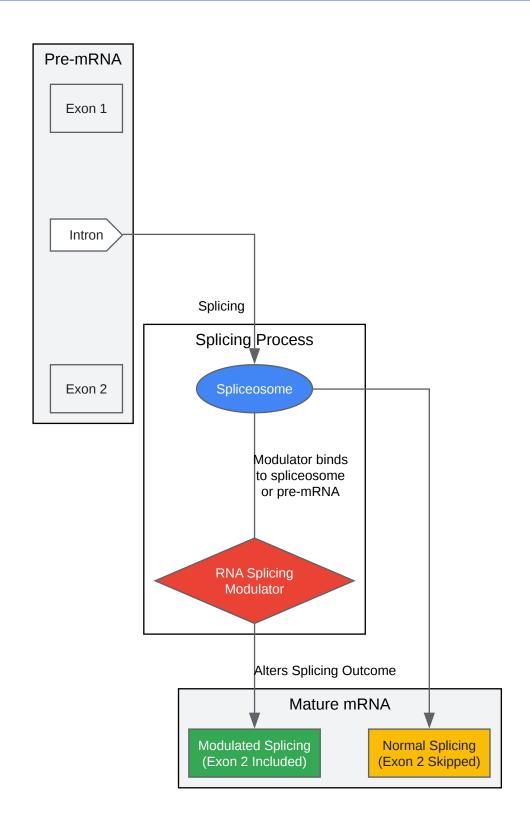
RNA splicing modulators function by interacting with components of the splicing machinery to influence splice site selection.[2] These small molecules can bind directly to pre-mRNA, splicing factors, or the spliceosome itself.[2][5]

Branaplam, initially developed for spinal muscular atrophy (SMA), was later investigated for Huntington's disease.[6][7] Its mechanism of action involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA.[7][8] This stabilization can promote the inclusion of exons that would otherwise be skipped.[8] In the context of Huntington's disease, branaplam was found to induce the inclusion of a novel pseudoexon in the huntingtin (HTT) gene transcript, leading to a frameshift and subsequent reduction of the mutant HTT protein.[8]

Risdiplam, an approved treatment for SMA, also modulates the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[9][10] It binds to two sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) in exon 7 and the 5' splice site of intron 7.[9][11] This binding displaces the splicing repressor hnRNPG and enhances the recruitment of the U1 snRNP, leading to the inclusion of exon 7 and the production of functional SMN protein.[3][9]

The following diagram illustrates the general mechanism of RNA splicing modulation.





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Caption: General mechanism of RNA splicing modulators.



Quantitative Effects on Gene Expression

RNA splicing modulators can induce significant, concentration-dependent changes in the transcriptome.[12] These effects are not limited to the intended target gene but can encompass a wide range of off-target splicing events.[12][13]

A study on Type I SMA patient fibroblasts treated with risdiplam and branaplam revealed extensive off-target effects.[12] High-dose risdiplam (1000 nM) altered the expression of 10,921 genes, while high-dose branaplam (40 nM) affected 2,187 genes.[12] These changes included exon skipping, exon inclusion, and altered expression of genes involved in critical cellular processes like DNA replication, cell cycle, and RNA metabolism.[12][13]

Compound	Concentration	Number of Genes with Altered Expression	Primary Splicing Alteration	Reference
Risdiplam	50 nM - 1000 nM	Up to 10,921	Exon skipping and inclusion	[12]
Branaplam	2 nM - 40 nM	Up to 2,187	Exon inclusion	[12]

In Huntington's disease patient-derived cells, branaplam demonstrated a dose-dependent reduction in both total and mutant HTT protein levels, with an IC50 consistently below 10 nM.[8]

Compound	Target	Effect	IC50	Reference
Branaplam	HTT protein	Reduction of total and mutant forms	< 10 nM	[8]

Experimental Protocols

The analysis of RNA splicing modulator effects on gene expression relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA Extraction and Quantification







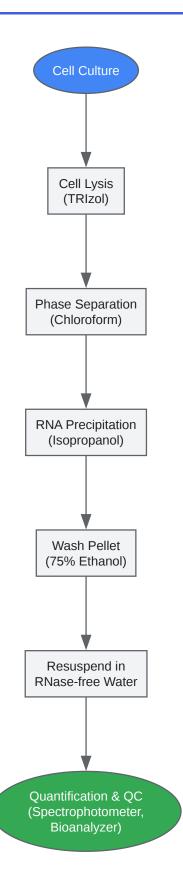
Objective: To isolate high-quality total RNA from cells for downstream applications such as RT-qPCR and RNA-seq.

Protocol:

- Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Add a suitable lysis reagent (e.g., TRIzol) directly to the culture dish and homogenize by pipetting.
- Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and shake vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol and incubate at room temperature to precipitate the RNA.
- RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RNA pellet with 75% ethanol.
- Resuspension: Air-dry the pellet and resuspend in RNase-free water.
- Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

The following diagram outlines the experimental workflow for RNA extraction.





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Caption: Experimental workflow for RNA extraction.



Reverse Transcription Quantitative PCR (RT-qPCR) for Splicing Analysis

Objective: To quantify the relative abundance of different splice isoforms of a target gene.

Protocol:

- Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- Primer Design: Design primers that specifically amplify the different splice isoforms. For exon skipping/inclusion events, one primer can be designed in a constitutive exon upstream and the other in a constitutive exon downstream of the alternative exon. Isoform-specific primers can also be designed to span the unique exon-exon junctions.
- qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.
- Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.
 Calculate the relative abundance of each isoform using the ΔΔCt method, normalizing to a stable reference gene. The Percent Spliced In (PSI) can be calculated to represent the proportion of the transcript that includes the alternative exon.[14]

Western Blotting for Protein Isoform Analysis

Objective: To detect and quantify different protein isoforms produced as a result of alternative splicing.

Protocol:

 Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.



- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).[15]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.
- Analysis: Quantify the band intensities using densitometry software to determine the relative abundance of the different protein isoforms.

Signaling Pathways

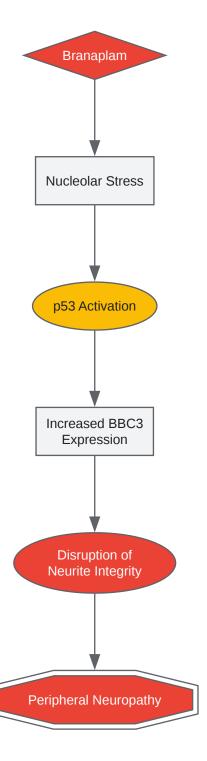
The effects of RNA splicing modulators can extend to the modulation of cellular signaling pathways, sometimes leading to off-target toxicities.

p53 Signaling Pathway and Branaplam-Induced Neuropathy

A clinical trial of branaplam for Huntington's disease was terminated due to the development of peripheral neuropathy in participants.[6][16] Subsequent studies revealed that this toxicity is linked to the activation of the p53 signaling pathway.[16] Branaplam treatment was shown to induce nucleolar stress in motor neurons, leading to p53 activation and the enhanced expression of the pro-apoptotic p53 target gene BBC3.[16][17] This ultimately results in the disruption of neurite integrity.[17]



The following diagram illustrates the proposed signaling pathway for branaplam-induced neurotoxicity.



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Caption: Branaplam-induced p53-mediated neurotoxicity.

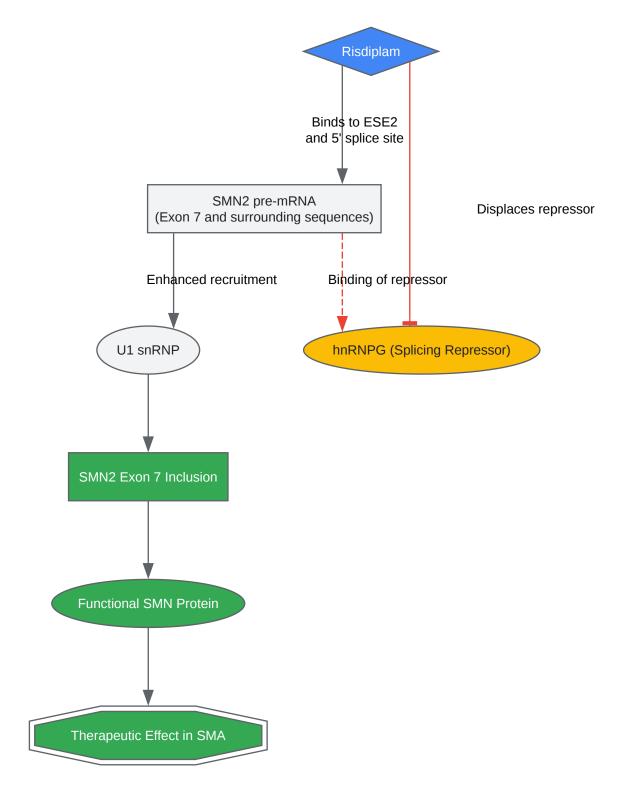


SMN2 Splicing Modulation by Risdiplam

Risdiplam's therapeutic effect in SMA is achieved through the specific modulation of SMN2 splicing. By promoting the inclusion of exon 7, it restores the production of functional SMN protein. This process involves the interaction of risdiplam with the SMN2 pre-mRNA and the core splicing machinery.

The following diagram depicts the signaling pathway of risdiplam's action on SMN2.





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Caption: Risdiplam's mechanism of SMN2 splicing modulation.

Conclusion



RNA splicing modulators represent a powerful and innovative approach to treating genetic diseases by targeting gene expression at the level of pre-mRNA processing. As exemplified by branaplam and risdiplam, these small molecules can effectively alter splicing patterns to produce therapeutic benefits. However, their impact on the transcriptome can be widespread, leading to off-target effects and potential toxicities that require careful characterization. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. A thorough understanding of their on- and off-target effects on gene expression is crucial for the design of safer and more effective RNA splicing-based therapies.

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